![molecular formula C17H14N2OS B2881065 2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole CAS No. 827002-13-1](/img/structure/B2881065.png)
2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole
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Description
2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is known for its unique chemical structure, which makes it an excellent candidate for drug development.
Scientific Research Applications
Antimicrobial Activity
1,3,4-Oxadiazoles, including derivatives synthesized with various substituents, have shown significant antimicrobial properties. The synthesis and evaluation of such compounds reveal their effectiveness against a broad spectrum of microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017; Parikh & Joshi, 2014).
Anti-inflammatory and Analgesic Properties
Compounds within the 1,3,4-oxadiazole family have been synthesized and tested for their anti-inflammatory and analgesic properties. For instance, novel benzophenone appended oxadiazole derivatives exhibited significant cyclooxygenase-2 antagonist activity, suggesting their utility in managing inflammation and pain (Puttaswamy et al., 2018).
Anticancer Activity
Certain 1,3,4-oxadiazoles have been identified as apoptosis inducers, holding potential as anticancer agents. These compounds have shown activity in various cancer cell lines and have helped identify molecular targets for cancer therapy, illustrating the role of oxadiazoles in the discovery of novel anticancer drugs (Cai et al., 2006; Zhang et al., 2005).
Enzyme Inhibition
The 1,3,4-oxadiazole derivatives have also been studied for their enzyme inhibitory activities. For example, they have been found to inhibit trans-cinnamate 4-hydroxylase, an enzyme involved in plant phenylpropanoid metabolism, suggesting their potential in agricultural and biological research (Yamada et al., 2004).
Chemical Sensing
Oxadiazole derivatives have been utilized as chemosensors for anions, offering applications in analytical chemistry. Specifically, they have demonstrated high selectivity and sensitivity for detecting fluoride and phosphate ions, showcasing their potential as tools in environmental monitoring and diagnostics (Tong et al., 2003; Zhou et al., 2005).
properties
IUPAC Name |
2-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-8-14(9-4-1)10-7-13-21-17-19-18-16(20-17)15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQAGQYZDJDWAG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cinnamylthio)-5-phenyl-1,3,4-oxadiazole |
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